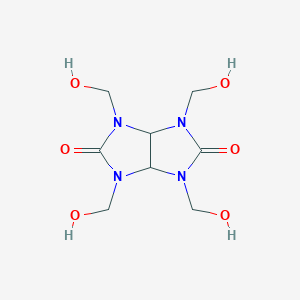

テトラメチロールアセチレンジウレア

説明

Synthesis Analysis

Tetramethylol acetylenediurea does not directly appear in the literature search; however, related compounds such as tetramethylnorbornadiene have been synthesized and used as acetylene equivalents in creating complex organic molecules. These processes often involve multigram-scale preparations and exhibit high reactivity in specific reactions like the Pauson-Khand reaction, indicating the potential methodologies that might be applied to TMAU or its analogs (Reves et al., 2012).

Molecular Structure Analysis

The molecular structure of similar compounds, such as tetramethyltin and tetramethyllead, has been elucidated through techniques like gas-phase electron diffraction, revealing detailed bond lengths and angles. These studies showcase the precision with which the molecular structure of tetra-substituted compounds can be determined, laying a foundation for understanding TMAU's structure (Nagashima et al., 1973).

Chemical Reactions and Properties

Research on acetylenic compounds, including those involving tetramethyl groups, often focuses on their ability to participate in complex reactions, such as the synthesis of cyclic and polymeric structures. These reactions can demonstrate the versatility and reactivity of the acetylenic bond, indicative of TMAU's potential reactivity and utility in organic synthesis (Shaibakova et al., 2008).

Physical Properties Analysis

The study of similar tetramethyl compounds suggests that TMAU's physical properties could be analyzed through its behavior in different states or phases, as seen in the research on tetramethylammonium compounds. These studies often explore the solubility, phase behavior, and thermal properties that are crucial for practical applications (Dietzel & Jansen, 2001).

Chemical Properties Analysis

Tetramethylol acetylenediurea, by virtue of its structure, is expected to exhibit unique chemical properties, such as reactivity with specific reagents, participation in forming hydrogen bonds, or undergoing specific types of chemical transformations. The chemical properties of acetylenic and tetramethyl compounds, including reactivity patterns and interaction with metals, provide a basis for predicting and understanding the chemical behavior of TMAU (Li & Sevov, 2014).

科学的研究の応用

エネルギー貯蔵

TAは、親水性ハイパーブランチポリエステル(ポリ(テトラメチロールアセチレンジウレア(TA)-CO-スクシニルクロリド)(PTS))の成分として使用されます。 この用途は、特に電池の開発において、エネルギー貯蔵の分野に分類されます . PTSは、高可逆性亜鉛/マンガン酸化物電池を実現するために、水性ZnSO4電解質中の有機添加剤として使用することが提案されました . 2.0 wt.% PTS/ZnSO4電解質に基づく亜鉛対称電池は、1.0 mA·cm−2で2400時間以上の長いサイクル安定性を示しました .

合成分析

TAは文献検索では直接登場しません。ただし、テトラメチルノルボルナジエンなどの関連化合物は合成されており、複雑な有機分子の作成におけるアセチレン等価物として使用されています. これらのプロセスは、多くの場合、マルチグラムスケールでの調製を伴い、ポウソン・カント反応などの特定の反応において高い反応性を示します.

分子構造解析

テトラメチルスズやテトラメチル鉛などの類似化合物の分子構造は、気相電子回折などの手法で解明されています. これらの研究は、テトラ置換化合物の分子構造をどの程度正確に決定できるかを示しています.

化学反応と特性

テトラメチル基を含むアセチレン系化合物に関する研究では、環状構造や高分子構造の合成など、複雑な反応に関与する能力に焦点を当てています. これらの反応は、アセチレン結合の汎用性と反応性を示しています.

物理特性解析

類似のテトラメチル化合物の研究は、TAの物理特性が、さまざまな状態や相における挙動を通じて分析できることを示唆しています. これらの研究では、実用的な用途にとって重要な、溶解性、相挙動、熱特性などを調べることがよくあります.

化学特性解析

TAは、その構造のために、特定の試薬との反応性、水素結合の形成への参加、または特定の種類の化学変換などのユニークな化学特性を示すと予想されます. アセチレン系化合物とテトラメチル化合物の化学特性(反応性パターンや金属との相互作用など)は、TAの化学的挙動を予測し、理解するための基礎となります.

作用機序

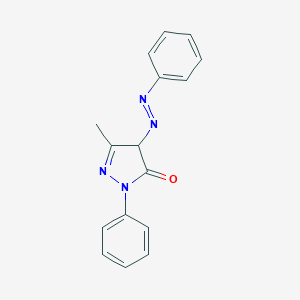

Tetramethylol Acetylenediurea, also known as 1,3,4,6-Tetrakis(hydroxymethyl)tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a chemical compound with the molecular formula C8H14N4O6 . This compound has been used in various applications, including as a formaldehyde type of textile-finish resin, a crosslinker, a fungicide, and a concrete additive . It is also a useful additive for forming etching patterns in semiconductor manufacturing .

Mode of Action

In the context of textile finishing, it may interact with the fabric’s fibers to improve durability, wrinkle resistance, and other desirable qualities .

Result of Action

The molecular and cellular effects of Tetramethylol Acetylenediurea’s action depend on its application. In textile finishing, it can improve the fabric’s properties, such as durability and wrinkle resistance . When used as a crosslinker, it can alter the physical properties of the material it is applied to .

Safety and Hazards

将来の方向性

Tetramethylol Acetylenediurea derived versatile carbon with rational design of multi-pronged active sites, superior kinetics and robust stability via unique nanoengineering strategies has been developed . It was proposed to be used as an organic additive in aqueous ZnSO4 electrolyte to achieve a highly reversible zinc/manganese oxide battery .

特性

IUPAC Name |

1,3,4,6-tetrakis(hydroxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O6/c13-1-9-5-6(11(3-15)7(9)17)12(4-16)8(18)10(5)2-14/h5-6,13-16H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGLSEIATNSHRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N1C2C(N(C1=O)CO)N(C(=O)N2CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063830 | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

5395-50-6 | |

| Record name | Tetramethylolacetylenediurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5395-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethylolglycoluril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005395506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylol acetylenediurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dioxo-1,3,4,6- tetrakis(hydroxymethyl)hexahydroimidazo[4,5-d]imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-1,3,4,6-tetrakis(hydroxymethyl)imidazo[4,5-d]imidazole-2,5(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLOLGLYCOLURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BH30G5P9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the role of Tetramethylol Acetylenediurea in textile treatment?

A1: Tetramethylol Acetylenediurea functions as a resin in textile treatment, particularly in processes involving reactive dyes. [] It helps bind dyes to fabrics like cotton and viscose rayon, enhancing their fastness to washing and light. The process involves applying the dye alongside Tetramethylol Acetylenediurea, a catalyst like ammonium phosphate, and heating the fabric. This enables the resin to react with both the dye and the hydroxyl groups present in the fabric, forming a stable linkage. []

Q2: Are there other resins similar to Tetramethylol Acetylenediurea used in textile treatment?

A2: Yes, the research mentions other resins commonly employed for similar textile treatments. These include dimethylol urea, N,N'-bismethoxymethyl urea, dimethylolethyleneurea, and trimethylolmelamine. [] These resins, like Tetramethylol Acetylenediurea, likely possess structural features enabling their reaction with dyes and fabrics, leading to enhanced dye fixation and durability.

Q3: Does the chemical stability of polymers used in Enhanced Oil Recovery (EOR) impact their effectiveness?

A3: Absolutely, the long-term stability of polymers used in EOR is crucial for their effectiveness. [] The research highlights Scleroglucan, a biopolymer, as a potential candidate for EOR due to its impressive stability under various conditions. [] For instance, it retains over 95% of its initial viscosity even after prolonged exposure to high temperatures (up to 115°C) and remains compatible with various chemical agents, including Tetrakis(hydroxymethyl)phosphonium sulfate (THPS) and 1,3,4,6-tetrakis(hydroxymethyl)tetrahydroimidazo-[4,5-d]imidazole-2,5(1H,3H)-dione (TMAD). [] This stability ensures the polymer maintains its viscosity and effectively mobilizes oil within the reservoir over extended periods.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

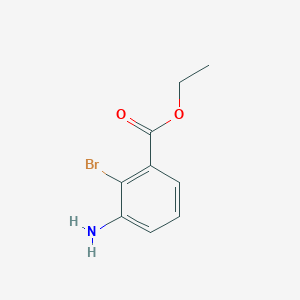

![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)